Methyl 4-(5-cyanopyrimidin-2-YL)benzoate
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Overview
Description
Methyl 4-(5-cyanopyrimidin-2-yl)benzoate is an organic compound that belongs to the class of benzoates and pyrimidines. This compound is characterized by the presence of a benzoate ester linked to a pyrimidine ring with a cyano group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-cyanopyrimidin-2-yl)benzoate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and optimized reaction conditions to ensure maximum yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-cyanopyrimidin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted benzoates, depending on the type of reaction and reagents used.
Scientific Research Applications
Methyl 4-(5-cyanopyrimidin-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(5-cyanopyrimidin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyano group and pyrimidine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate
- Methyl 4-(5-(1,4,5,6-tetrahydropyrimidin-2-yl)-1H-benzo[d]imidazol-2-yl)benzoate
- 6-(4-Methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Uniqueness
Methyl 4-(5-cyanopyrimidin-2-yl)benzoate is unique due to its specific structural features, such as the cyano group at the 5-position of the pyrimidine ring and the benzoate ester. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Biological Activity
Methyl 4-(5-cyanopyrimidin-2-YL)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a benzoate moiety. The presence of the cyanopyrimidine group is critical for its biological interactions.
1. Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the efficacy of pyrimidine-5-carbonitriles in targeting cancer cells, showcasing their potential as anticancer agents .
2. Antimicrobial Properties
Compounds containing the pyrimidine core have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
3. Anti-inflammatory Effects
Pyrimidine derivatives are also noted for their anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrimidine derivatives act as enzyme inhibitors, targeting specific pathways in cancer or inflammatory processes.
- Receptor Modulation : Some studies suggest that these compounds may interact with various receptors involved in cellular signaling, impacting processes like apoptosis and proliferation.
- Oxidative Stress Reduction : The antioxidant properties of certain derivatives may help mitigate oxidative stress, which is often linked to cancer progression and inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Properties
Molecular Formula |
C13H9N3O2 |
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Molecular Weight |
239.23 g/mol |
IUPAC Name |
methyl 4-(5-cyanopyrimidin-2-yl)benzoate |
InChI |
InChI=1S/C13H9N3O2/c1-18-13(17)11-4-2-10(3-5-11)12-15-7-9(6-14)8-16-12/h2-5,7-8H,1H3 |
InChI Key |
YDJBTEACKJNGLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=C(C=N2)C#N |
Origin of Product |
United States |
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